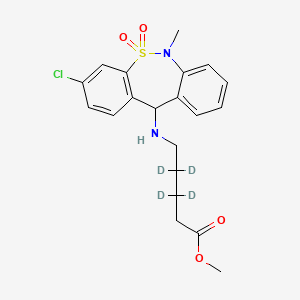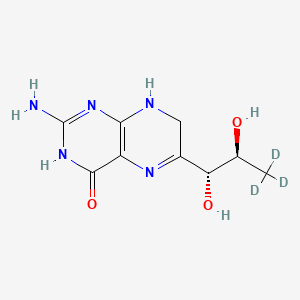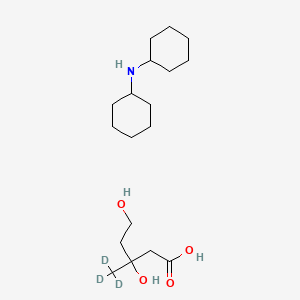![molecular formula C17H13N3O B565152 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215766-49-6](/img/no-structure.png)
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” is a type of indole-based molecule. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . They are known to occur in nature and many are biologically active, exhibiting antitumor, antibacterial, antiviral, or antifungal activities .
Synthesis Analysis
The synthesis of indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” often involves electrophilic substitution reactions . For instance, the indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Moreover, the synthesis of azepino[3,4-b]indoles, a family of molecules with pharmaceutical significance that contain an aza-seven-membered ring system, has been achieved with a set of alkylating agents .Molecular Structure Analysis
The molecular structure of indole-based compounds is characterized by the presence of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This structure is ubiquitous in nature and has long inspired organic synthesis chemists .Chemical Reactions Analysis
Indole-based compounds are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of indole-based compounds can vary widely. For example, a julolidine-structured pyrido[3,4-b]indole dye showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” could include further exploration of their synthesis, characterization, and potential applications. For instance, there is interest in developing biocatalytic approaches to convert indole into halogenated and oxygenated derivatives . Additionally, the development of new drug candidates against challenging diseases, including lung cancer, is a promising area of research .
Propiedades
Número CAS |
1215766-49-6 |
|---|---|
Nombre del producto |
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 |
Fórmula molecular |
C17H13N3O |
Peso molecular |
279.335 |
Nombre IUPAC |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
Clave InChI |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
Sinónimos |
Hydroxyaminophenylnorharman-d4; N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



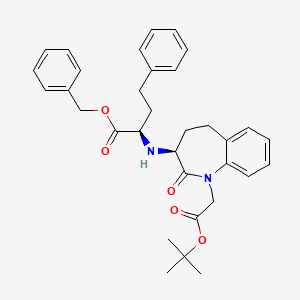
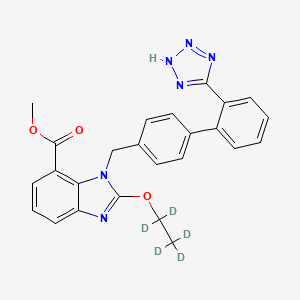

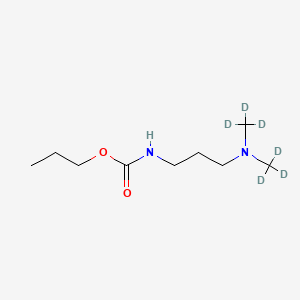

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

